molecular formula C23H33F3 B182776 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene CAS No. 131819-24-4

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene

Cat. No. B182776
M. Wt: 366.5 g/mol
InChI Key: PGBOJQDLNPQVCK-UHFFFAOYSA-N
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Description

“1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene” is a chemical compound with the CAS Number: 131819-24-4 . It has a molecular weight of 366.51 . This compound is a solid at room temperature and is stored in a dry environment . It is used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

This compound has a boiling point of 411.8°C at 760 mmHg . It has a flash point of 235.2 .

Scientific Research Applications

Dielectric Properties and Liquid Crystal Applications

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene is investigated for its dielectric properties and applications in liquid crystals. Research demonstrates that fluorinated phenyl bicyclohexane liquid crystals, structurally similar to this compound, exhibit significant anisotropic dielectric properties. These properties are influenced by the mixing proportions in liquid crystal mixtures, impacting both the dielectric constants and the threshold voltage of the mixtures. This makes the compound potentially useful in the development of advanced liquid crystal displays and other electro-optic devices (Ma et al., 2013).

Synthesis and Characterization

The synthesis and characterization of liquid crystals containing 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene or similar structures have been a subject of interest. A detailed method for the synthesis of liquid crystals with terminal difluoroethyleneoxy groups and a phenylbicyclohexane backbone has been reported, demonstrating the feasibility of creating complex fluorinated liquid crystals for specialized applications (Zheng Guo-jun, 2010).

Dipole-Dipole Interactions in Anisotropic Solutions

Another area of research focuses on the dipole-dipole interactions in anisotropic solutions containing compounds similar to 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene. These studies provide insights into the behavior of molecules in orientationally ordered environments, such as those found in liquid crystals. Understanding these interactions is crucial for the design of materials with specific dielectric and optical properties (Toriyama et al., 1996).

Potential in Organic Chemistry and Catalysis

The compound's related structures have also been explored in the context of organic chemistry and catalysis. Studies on the synthesis of related cyclohexane derivatives and their potential as catalysts in polymerization reactions provide a basis for understanding how these fluorinated compounds can be utilized in chemical synthesis and industrial processes (Rieger, 1992).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and the hazard statement H302 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1,2,3-trifluoro-5-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33F3/c1-2-3-16-4-6-17(7-5-16)8-9-18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBOJQDLNPQVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569636
Record name 1,2,3-Trifluoro-5-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene

CAS RN

131819-24-4
Record name 1,2,3-Trifluoro-5-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 2
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 3
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 4
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 5
Reactant of Route 5
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 6
Reactant of Route 6
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene

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